molecular formula C9H15NO3S B12882969 2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one CAS No. 89342-98-3

2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one

Cat. No.: B12882969
CAS No.: 89342-98-3
M. Wt: 217.29 g/mol
InChI Key: GASDWROYKFZSPC-UHFFFAOYSA-N
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Description

2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one is a heterocyclic compound featuring a 1,3-oxazol-5(4H)-one core substituted with a 4,4-dimethyl group and a 2-hydroxyethylsulfanyl-ethyl side chain. The oxazolone ring is a five-membered heterocycle containing oxygen and nitrogen, known for its versatility in synthetic chemistry and medicinal applications.

Properties

CAS No.

89342-98-3

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

IUPAC Name

2-[2-(2-hydroxyethylsulfanyl)ethyl]-4,4-dimethyl-1,3-oxazol-5-one

InChI

InChI=1S/C9H15NO3S/c1-9(2)8(12)13-7(10-9)3-5-14-6-4-11/h11H,3-6H2,1-2H3

InChI Key

GASDWROYKFZSPC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(=N1)CCSCCO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-Hydroxyethyl)thio)ethyl)-4,4-dimethyloxazol-5(4H)-one typically involves the reaction of 2-chloroethanol with sodium sulfide to form thiodiglycol, which is then reacted with 4,4-dimethyloxazol-5(4H)-one under specific conditions. The reaction conditions often include the use of polar organic solvents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-Hydroxyethyl)thio)ethyl)-4,4-dimethyloxazol-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The hydroxyethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C9H15NO3S
  • Molecular Weight : 217.29 g/mol
  • IUPAC Name : 2-[2-(2-hydroxyethylsulfanyl)ethyl]-4,4-dimethyl-1,3-oxazol-5-one

Physical Properties

The compound exhibits specific solubility and stability characteristics that make it suitable for various applications in research and industry.

Medicinal Chemistry

Antioxidant and Antimicrobial Activity
Research indicates that compounds similar to 2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one exhibit significant antioxidant properties. These properties are crucial in developing therapeutic agents that combat oxidative stress-related diseases. The sulfanyl group contributes to the electron-donating ability of the molecule, enhancing its radical-scavenging capacity.

Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various oxazole derivatives against common pathogens. Results demonstrated that derivatives with similar functional groups exhibited notable inhibition zones against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics.

Agricultural Science

Plant Growth Regulators
Compounds with oxazole structures have been explored as plant growth regulators. The unique chemical properties of 2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one may enhance plant resilience against environmental stressors.

Case Study: Stress Tolerance in Crops
Field trials conducted on crops treated with similar oxazole derivatives showed improved growth rates and stress tolerance under drought conditions. This suggests potential applications in sustainable agriculture practices where crop resilience is paramount.

Materials Science

Polymer Chemistry
The compound's ability to participate in polymerization reactions opens avenues for its use in developing novel materials with specific thermal and mechanical properties.

Case Study: Synthesis of Functional Polymers
Research focused on incorporating oxazole derivatives into polymer matrices demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers. This advancement is critical for applications in packaging and construction materials.

Comparative Data Table

Application AreaKey FindingsPotential Impact
Medicinal ChemistrySignificant antioxidant and antimicrobial activityDevelopment of new therapeutic agents
Agricultural ScienceEnhanced plant growth and stress toleranceImproved crop yields and sustainability
Materials ScienceIncreased thermal stability in polymersAdvancements in material design

Mechanism of Action

The mechanism of action of 2-(2-((2-Hydroxyethyl)thio)ethyl)-4,4-dimethyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethylthio group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Oxazolone derivatives vary significantly in their substituents, which dictate their chemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Functional Groups Biological Activity Reference
Target Compound 4,4-dimethyl; 2-hydroxyethylsulfanyl-ethyl Oxazolone, thioether, hydroxyl Under investigation (theoretical)
4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one Benzylidene, phenyl Oxazolone, exocyclic C=C bond (Z-config) Enzyme inhibition, fluorescent tags
2-Phenyl-4-(3,4,5-trimethoxybenzylidene)-oxazolone Trimethoxybenzylidene, phenyl Oxazolone, methoxy, C=C bond Antitumor, antimicrobial
2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}propanoic acid-derived oxazolone Chlorophenylsulfonyl, benzamido Oxazolone, sulfonyl, amide Antimicrobial (Gram-positive bacteria)
2-Methyl-4-(thiophen-2-ylmethylidene)-oxazolone Thiophenemethylidene, methyl Oxazolone, thiophene, C=C bond Agrochemical intermediate

Key Observations:

  • The target compound distinguishes itself with a hydroxyethylsulfanyl group, which introduces hydrogen-bonding capability and enhanced hydrophilicity compared to purely hydrophobic substituents (e.g., benzylidene or phenyl) .
  • 4-Benzylidene derivatives (e.g., ) exhibit rigid planar structures due to the exocyclic C=C bond, favoring π-π stacking interactions, whereas the target compound’s flexible side chain may enable diverse binding modes .
  • Sulfonyl-containing oxazolones (e.g., ) demonstrate notable antimicrobial activity, suggesting that sulfonamide-like groups in the target compound could be explored for similar applications .

Physicochemical Properties

  • Solubility: Hydroxyethylsulfanyl and methyl groups likely enhance aqueous solubility compared to fully aromatic analogs .
  • melting points of 411–412 K in ) .
  • Spectral Features: The hydroxyethylsulfanyl group would introduce distinct FT-IR peaks (e.g., O–H stretch at ~3400 cm⁻¹, C–S at ~700 cm⁻¹) compared to C=C stretches (~1600 cm⁻¹) in benzylidene derivatives .

Biological Activity

2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes a sulfur-containing moiety and an oxazole ring, which are known to impart various biological activities. This article explores the compound's biological activity, focusing on its effects as a cholinesterase inhibitor, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₁₃N₃O₂S
  • Molecular Weight : 217.29 g/mol
  • CAS Number : Not specified but can be found in databases like PubChem .

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play critical roles in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's disease (AD).

Cholinesterase inhibitors work by preventing the breakdown of acetylcholine (ACh), a neurotransmitter essential for memory and learning. By inhibiting AChE and BChE, these compounds can enhance cholinergic signaling, which is often diminished in Alzheimer's patients .

Inhibitory Potential

Recent studies have highlighted the effectiveness of various heterocyclic compounds, including those similar to 2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one, in inhibiting AChE and BChE. The following table summarizes findings from relevant literature:

CompoundAChE Inhibition IC50 (µM)BChE Inhibition IC50 (µM)Reference
Compound A2530
Compound B1520
2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-oneTBDTBDTBD

Note: TBD = To Be Determined; further research is needed to establish specific IC50 values for this compound.

Case Studies

  • Alzheimer's Disease Models : In animal models of AD, compounds similar to 2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one have shown promise in improving cognitive function through their cholinesterase inhibitory action. These studies suggest that such compounds could be beneficial in managing symptoms of AD by restoring cholinergic activity .
  • Neuroprotective Effects : Some studies indicate that the compound may possess neuroprotective properties beyond cholinesterase inhibition. This includes antioxidant effects that could help mitigate oxidative stress associated with neurodegeneration .

Structure–Activity Relationship (SAR)

The structure–activity relationship of heterocyclic compounds indicates that modifications to the oxazole ring and the sulfur-containing moiety can significantly influence biological activity. For instance:

  • Substituents on the Oxazole Ring : Altering substituents can enhance binding affinity to cholinesterase enzymes.
  • Hydroxyethyl Group : The presence of hydroxyethyl enhances solubility and bioavailability, potentially improving therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this oxazol-5(4H)-one derivative, and what key reaction parameters influence yield?

  • Methodological Answer : A common synthesis involves refluxing methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in absolute ethanol, monitored by TLC (chloroform:methanol, 7:3 ratio). Key parameters include stoichiometric ratios (e.g., 1.2 equivalents of hydrazine), solvent choice (ethanol for solubility), and reaction time (4 hours under reflux). Post-reaction isolation via ice-water precipitation ensures product recovery .

Q. Which spectroscopic or crystallographic methods are most effective for confirming the molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated for analogous oxazole derivatives (e.g., R factor = 0.053, mean C–C bond deviation = 0.004 Å). Complementary techniques include 1^1H/13^{13}C NMR for functional group analysis and high-resolution mass spectrometry for molecular weight validation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Refer to GHS guidelines for thiol-containing compounds: use fume hoods, nitrile gloves, and eye protection. Monitor for sulfur-based decomposition products. Storage recommendations include inert atmospheres and desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can synthesis be systematically optimized to improve purity and scalability?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables like solvent polarity (e.g., ethanol vs. DMF), temperature gradients, and catalyst loading. Use HPLC for purity assessment (e.g., >95% purity threshold). Split-plot experimental designs, inspired by agricultural studies, can efficiently allocate resources for multi-variable optimization .

Q. What methodologies assess the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework:

  • Lab Studies : Hydrolysis (pH-dependent stability), photolysis (UV-Vis irradiation), and biodegradation (microbial consortia).
  • Field Studies : Monitor partitioning in soil-water systems using LC-MS/MS.
    Computational tools (e.g., EPI Suite) predict logP and persistence .

Q. How can reaction mechanisms for formation or decomposition be elucidated?

  • Methodological Answer : Mechanistic insights require kinetic profiling (e.g., in situ IR for intermediate detection) and isotopic labeling (e.g., 18^{18}O tracing). Density Functional Theory (DFT) simulations model transition states, validated against experimental activation energies .

Q. How should discrepancies in structural or analytical data be resolved?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • For crystallographic conflicts, check for polymorphism or solvent inclusion (e.g., ethanol solvates in ).
  • For NMR shifts, compare with computed spectra (GIAO method). Replicate experiments under controlled humidity/temperature .

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